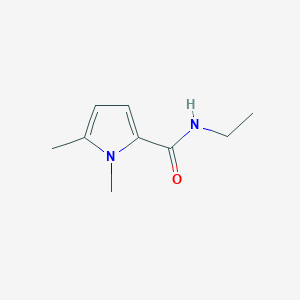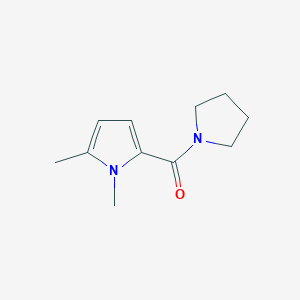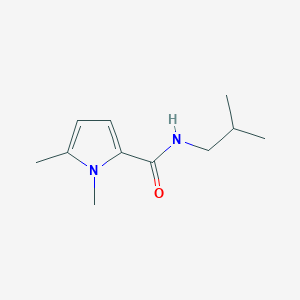
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of cannabinoid receptors. It was first synthesized in the 1980s as part of research into the structure-activity relationships of cannabinoids. Since then, CP 47,497 has been widely used in scientific research to study the mechanisms of action of cannabinoids and their effects on the body.
Wirkmechanismus
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 acts as a potent agonist of cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of neurotransmitters such as dopamine, serotonin, and GABA, and can affect various physiological processes such as pain perception, appetite regulation, and immune function. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 is a useful tool for studying the mechanisms of action of cannabinoids and their effects on the body. It is a potent and selective agonist of cannabinoid receptors, and its effects can be easily measured using a variety of experimental techniques. However, N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has some limitations. It is a synthetic compound that does not occur naturally in the body, and its effects may not accurately reflect the effects of endogenous cannabinoids. Additionally, its potency and selectivity may vary depending on the experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497. One area of interest is the development of new drugs that target the endocannabinoid system. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 could be used as a reference compound in the development of these drugs. Another area of interest is the study of the effects of cannabinoids on specific physiological processes, such as pain perception or appetite regulation. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 could be used to investigate these processes in more detail. Finally, there is a need for further research into the long-term effects of cannabinoids on the body, including the potential for addiction and other adverse effects.
Synthesemethoden
The synthesis of N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 involves several steps, starting with the reaction of cyclopropylmethylamine with 4-methylindole-2-carboxylic acid. This is followed by a series of chemical reactions, including esterification, reduction, and cyclization, to produce the final product. The synthesis of N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 is complex and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has been used extensively in scientific research to study the mechanisms of action of cannabinoids and their effects on the body. It is commonly used as a reference compound in studies of cannabinoid receptors and their signaling pathways. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has also been used to investigate the effects of cannabinoids on various physiological processes, such as pain perception, appetite regulation, and immune function.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-3-2-4-11-10(8)7-12(15-11)13(16)14-9-5-6-9/h2-4,7,9,15H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPKORSUAHGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)


![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)